3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenylpyrrolidine-2,5-dione
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Overview
Description
3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenylpyrrolidine-2,5-dione is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenylpyrrolidine-2,5-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the beta-carboline core through Pictet-Spengler condensation.
Step 2: Introduction of the methoxy group via methylation.
Step 3: Formation of the pyrrolidine-2,5-dione ring through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Potential use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to receptors: Modulating receptor activity to produce a biological effect.
Enzyme inhibition: Inhibiting specific enzymes to alter metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline with known biological activities.
Tetrahydro-beta-carboline: A structurally related compound with similar properties.
Uniqueness
3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenylpyrrolidine-2,5-dione is unique due to its specific structural features, such as the methoxy group and the pyrrolidine-2,5-dione ring, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H21N3O3 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-(6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H21N3O3/c1-28-15-7-8-18-17(11-15)16-9-10-24(13-19(16)23-18)20-12-21(26)25(22(20)27)14-5-3-2-4-6-14/h2-8,11,20,23H,9-10,12-13H2,1H3 |
InChI Key |
IBQBDSUVCKKKDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN(C3)C4CC(=O)N(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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